

Application Notes and Protocols for N-alkylation of Benzene-1,3-disulfonamide

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Compound of Interest

Compound Name: **Benzene-1,3-disulfonamide**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective mono- and di-N-alkylation of **benzene-1,3-disulfonamide**, a key scaffold in medicinal chemistry and materials science. The following sections outline established methodologies, including classical alkylation with alkyl halides, the Mitsunobu reaction, and catalyst-mediated approaches.

Introduction

Benzene-1,3-disulfonamide and its N-alkylated derivatives are important structural motifs in a variety of biologically active compounds. The ability to selectively introduce alkyl groups at the nitrogen atoms of the sulfonamide moieties is crucial for the development of new therapeutic agents and functional materials. This document provides detailed experimental protocols and comparative data for the controlled N-alkylation of **benzene-1,3-disulfonamide**.

Data Presentation

The following tables summarize quantitative data for different N-alkylation protocols, allowing for easy comparison of reaction conditions and yields.

Table 1: Selective Mono-N-alkylation of Benzenesulfonamide using an Iridium Catalyst*

Entry	Alcohol	Product	Isolated Yield (%)
1	Benzyl alcohol	N-benzylbenzenesulfonamide	95
2	4-Methylbenzyl alcohol	N-(4-methylbenzyl)benzenesulfonamide	98
3	4-Methoxybenzyl alcohol	N-(4-methoxybenzyl)benzenesulfonamide	96
4	4-Chlorobenzyl alcohol	N-(4-chlorobenzyl)benzenesulfonamide	92
5	1-Phenylethanol	N-(1-phenylethyl)benzenesulfonamide	85
6	1-Butanol	N-butylbenzenesulfonamide	88

*Data adapted from a study on benzenesulfonamide, which can be applied to **Benzene-1,3-disulfonamide** with stoichiometric control for mono-alkylation.

Table 2: N,N'-Di-alkylation of **Benzene-1,3-disulfonamide** via Double Mitsunobu Annulation*

Entry	Diol	Product	Isolated Yield (%)
1	Propane-1,3-diol	1,3-Dioxa-2,4-diazacycloundecane derivative	65
2	Butane-1,4-diol	1,3-Dioxa-2,4-diazacyclododecane derivative	68
3	Pentane-1,5-diol	1,3-Dioxa-2,4-diazacyclotridecane derivative	72

*Data from intramolecular cyclization reactions, demonstrating the feasibility of double Mitsunobu reaction on **benzene-1,3-disulfonamide**.[\[1\]](#)

Table 3: Classical N,N'-Di-alkylation of **Benzene-1,3-disulfonamide** with Alkyl Halides*

Entry	Alkyl Halide	Base	Solvent	Product	Isolated Yield (%)
1	Ethyl iodide	K ₂ CO ₃	DMF	N,N'-Diethylbenzene-1,3-disulfonamide	85
2	Benzyl bromide	NaH	THF	N,N'-Dibenzylbenzene-1,3-disulfonamide	92
3	2-Methoxyethyl bromide	Cs ₂ CO ₃	Acetonitrile	N,N'-Bis(2-methoxyethyl)benzene-1,3-disulfonamide	88

*Representative yields based on general procedures for sulfonamide alkylation.

Experimental Protocols

Protocol 1: Selective Mono-N-alkylation using an Iridium Catalyst (Adapted)

This protocol describes the selective mono-N-alkylation of **benzene-1,3-disulfonamide** using an alcohol as the alkylating agent, mediated by an iridium catalyst.

Materials:

- **Benzene-1,3-disulfonamide**
- Alcohol (1.0 - 1.2 equivalents)
- $[\text{Ir}(\text{cod})\text{Cl}]_2$ (Iridium catalyst precursor)
- 1,3-dimesitylimidazol-2-ylidene (IMes) (NHC ligand)
- Cesium carbonate (Cs_2CO_3)
- Anhydrous toluene

Procedure:

- To a flame-dried Schlenk tube under an inert atmosphere, add **benzene-1,3-disulfonamide** (1.0 mmol), $[\text{Ir}(\text{cod})\text{Cl}]_2$ (0.025 mmol, 2.5 mol%), and IMes (0.05 mmol, 5 mol%).
- Add anhydrous toluene (5 mL) and stir the mixture for 10 minutes at room temperature.
- Add the alcohol (1.0 mmol) and cesium carbonate (1.5 mmol).
- Heat the reaction mixture at 110 °C for 24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
- Concentrate the filtrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired mono-N-alkylated product.

Protocol 2: N,N'-Di-alkylation via the Mitsunobu Reaction

This protocol details the di-N-alkylation of **benzene-1,3-disulfonamide** with an alcohol using Mitsunobu conditions.

Materials:

- **Benzene-1,3-disulfonamide**
- Alcohol (2.5 equivalents)
- Triphenylphosphine (PPh_3) (2.5 equivalents)
- Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (2.5 equivalents)
- Anhydrous tetrahydrofuran (THF)

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere, dissolve **benzene-1,3-disulfonamide** (1.0 mmol), the alcohol (2.5 mmol), and triphenylphosphine (2.5 mmol) in anhydrous THF (20 mL).
- Cool the solution to 0 °C in an ice bath.
- Slowly add DIAD or DEAD (2.5 mmol) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction by TLC.
- Upon completion, remove the solvent under reduced pressure.

- Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the N,N'-dialkylated product.

Protocol 3: Classical N,N'-Di-alkylation with Alkyl Halides and Base

This protocol describes a general method for the di-N-alkylation of **benzene-1,3-disulfonamide** using an alkyl halide and a suitable base.

Materials:

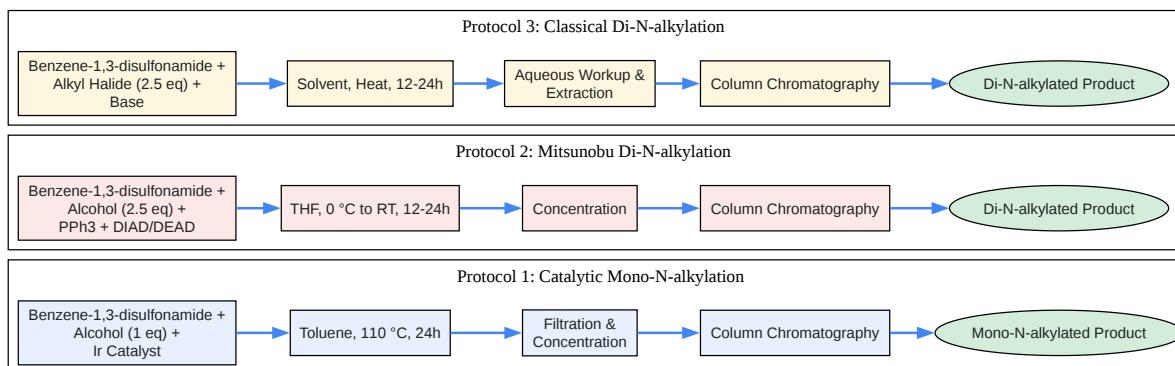
- **Benzene-1,3-disulfonamide**
- Alkyl halide (e.g., ethyl iodide, benzyl bromide) (2.2 - 3.0 equivalents)
- Base (e.g., K_2CO_3 , NaH , Cs_2CO_3) (2.5 - 3.5 equivalents)
- Anhydrous solvent (e.g., DMF, THF, acetonitrile)

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere, add **benzene-1,3-disulfonamide** (1.0 mmol) and the anhydrous solvent (15 mL).
- Add the base (e.g., K_2CO_3 , 3.0 mmol) to the suspension.
- Stir the mixture at room temperature for 30 minutes.
- Add the alkyl halide (2.5 mmol) dropwise to the reaction mixture.
- Heat the reaction to a temperature appropriate for the solvent and reactants (e.g., 60-80 °C for DMF) and stir for 12-24 hours.
- Monitor the reaction progress by TLC.
- After completion, cool the mixture to room temperature and pour it into ice-water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

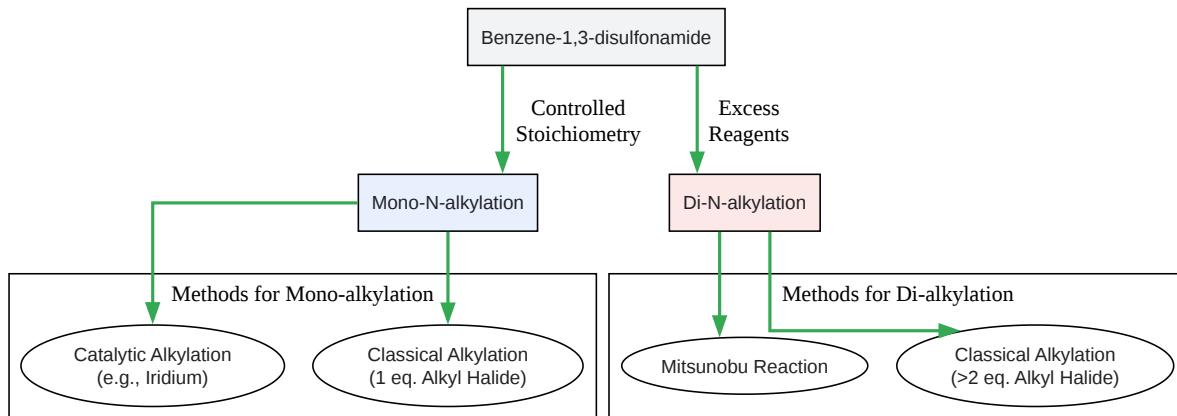
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired N,N'-dialkylated product.

Mandatory Visualization



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Caption: Experimental workflows for N-alkylation of **Benzene-1,3-disulfonamide**.



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Caption: Logical relationships between starting material and alkylation products.

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References

- 1. scispace.com [scispace.com]
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